molecular formula C21H31ClN6O4 B13789062 L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-

L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-

Cat. No.: B13789062
M. Wt: 467.0 g/mol
InChI Key: FNTVXECDHALFMH-ULQDDVLXSA-N
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Description

L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is a synthetic peptide derivative known for its significant role in biochemical research. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- has several scientific research applications:

    Chemistry: Used as a reagent in peptide synthesis and as a model compound in studying peptide bond formation.

    Biology: Employed in studies involving enzyme inhibition, particularly thrombin inhibition.

    Medicine: Investigated for its potential as an anticoagulant and in the treatment of thrombotic disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

The compound exerts its effects by binding to the active site of thrombin, thereby inhibiting its activity. This inhibition prevents thrombin from converting fibrinogen to fibrin, a crucial step in blood clot formation. The molecular targets include the active site serine residue of thrombin, and the pathways involved are related to the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanyl-prolyl-arginyl Chloromethyl Ketone: Another thrombin inhibitor with a similar structure.

    D-Phe-Pro-Arg-CH2Cl: A synthetic peptide with comparable inhibitory properties.

Uniqueness

L-Prolinamide, D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is unique due to its specific binding affinity and irreversible inhibition of thrombin. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C21H31ClN6O4

Molecular Weight

467.0 g/mol

IUPAC Name

chloromethyl (2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C21H31ClN6O4/c22-13-32-20(31)16(8-4-10-26-21(24)25)27-18(29)17-9-5-11-28(17)19(30)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,29)(H4,24,25,26)/t15-,16-,17-/m0/s1

InChI Key

FNTVXECDHALFMH-ULQDDVLXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OCCl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)OCCl

Origin of Product

United States

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